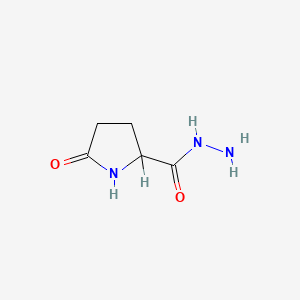
3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine core. Subsequent functionalization introduces the phenyl and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction environments to achieve the desired product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: In biological research, 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting various diseases.
Industry: In industrial applications, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use.
相似化合物的比较
4-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)benzoic acid
2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)phenylacetic acid
Uniqueness: 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Unlike its similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.
属性
CAS 编号 |
1504845-57-1 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.3 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



